3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Description
3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a trifluoromethoxy-substituted phenyl group and an amino substituent at the 3-position of the benzofuran core. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility, though specific applications require further exploration .
Properties
IUPAC Name |
3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)24-10-7-5-9(6-8-10)21-15(22)14-13(20)11-3-1-2-4-12(11)23-14/h1-8H,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTPZMGXZXVKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Structural Characteristics
The structural composition of this compound includes:
- Benzofuran moiety : A fused benzene and furan ring system known for various biological activities.
- Trifluoromethoxy group : A functional group that enhances the compound's lipophilicity and may influence its interaction with biological targets.
Table 1: Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzofuran and trifluoromethoxy groups | High reactivity and potential selectivity towards biological targets |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by modulating various signaling pathways.
Case Study : A study demonstrated that a related benzofuran compound inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through the activation of caspase pathways.
Neuroprotective Effects
The compound's potential neuroprotective effects have been highlighted in several studies. It is suggested that the presence of the trifluoromethoxy group may enhance blood-brain barrier permeability, allowing for effective central nervous system (CNS) targeting.
Mechanism of Action : Research has shown that similar compounds can inhibit neuroinflammation by blocking NF-κB signaling pathways, which are often activated in neurodegenerative diseases .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities, particularly against cholinesterases, which are crucial in neurodegenerative conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications on the benzofuran scaffold can significantly affect inhibitory potency.
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(2-chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
- Key Differences: Replaces the amino group at the 3-position with a 2-chlorobenzamido substituent (–NHCOC₆H₄Cl).
- The benzamido group introduces steric bulk, which may hinder binding in sterically sensitive targets .
- Molecular Formula : C₂₃H₁₄ClF₃N₂O₄.
- Applications: Not explicitly stated, but its structural similarity suggests utility as a pharmaceutical intermediate or bioactive scaffold .
3-(phenoxymethyl)-N-(2,4,6-trimethylphenyl)-1-benzofuran-2-carboxamide
- Key Differences: Features a phenoxymethyl group (–CH₂OPh) at the 3-position and a 2,4,6-trimethylphenyl carboxamide.
- The compound’s higher molecular weight (MW = 429.5 g/mol) may limit bioavailability compared to the target compound (MW = 380.3 g/mol) .
- Molecular Formula: C₂₆H₂₃NO₃.
3-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide
- Key Differences : Replaces the benzofuran core with a propanamide chain and retains the trifluoromethoxy phenyl group.
- This may lower thermal stability compared to rigid benzofuran derivatives .
- Molecular Formula : C₁₆H₁₃F₃N₂O₃.
N-[4-(5-formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide
- Key Differences : Substitutes the trifluoromethoxy phenyl group with a 5-formylfuran-2-ylphenyl moiety.
- Impact: The formyl group (–CHO) introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues in biological targets. This contrasts with the non-reactive trifluoromethoxy group in the target compound. The furan ring may enhance π-π interactions but reduce metabolic stability .
- Applications: Explicitly noted as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioavailability: Amino-substituted benzofurans generally exhibit better aqueous solubility than chlorinated or methylated derivatives, as seen in the comparison with 3-(2-chlorobenzamido) and 3-(phenoxymethyl) analogs .
- Synthetic Utility: Compounds like N-[4-(5-formylfuran-2-yl)phenyl]-1-benzofuran-2-carboxamide serve as versatile intermediates for further functionalization, whereas the target compound’s amino group offers direct conjugation opportunities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
